molecular formula C14H17NO3 B5118782 ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B5118782
M. Wt: 247.29 g/mol
InChI Key: HTPSACSWHIBYSW-UHFFFAOYSA-N
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Description

Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as EFMC, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications in various diseases. EFMC is a member of the pyrrole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is complex and involves multiple pathways. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to inhibit the activity of various enzymes involved in inflammation, such as lipoxygenase and cyclooxygenase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been shown to modulate the expression of various genes involved in inflammation, angiogenesis, and apoptosis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at G1 phase.
Biochemical and Physiological Effects:
ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to exhibit various biochemical and physiological effects. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of lipoxygenase and cyclooxygenase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to exhibit anti-microbial activity against various pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its broad spectrum of biological activities, low toxicity, and ease of synthesis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has some limitations, including its poor solubility in water, which can limit its bioavailability and pharmacokinetic properties. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate also has limited stability under certain conditions, such as acidic or basic pH.

Future Directions

Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has great potential for future research and development. Some of the future directions for ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate include:
1. Development of more potent and selective analogs of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate for specific therapeutic applications.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in animal models and humans.
3. Evaluation of the safety and toxicity of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in preclinical and clinical studies.
4. Exploration of the mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in various disease models.
5. Investigation of the potential of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease.
6. Development of novel drug delivery systems for ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate to improve its bioavailability and pharmacokinetic properties.
7. Investigation of the potential of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate as a lead compound for the development of new drugs with diverse biological activities.
In conclusion, ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a promising compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand the mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate and its potential as a drug candidate for various diseases.

Synthesis Methods

Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be synthesized through a multistep process involving the reaction of furfural with β-ketoester, followed by cyclization and esterification. The yield of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst. The purity of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be determined by various analytical techniques, including NMR, IR, and HPLC.

Scientific Research Applications

Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial effects. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of various enzymes, such as lipoxygenase, cyclooxygenase, and aldose reductase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to modulate the expression of various genes involved in inflammation, angiogenesis, and apoptosis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been investigated as a potential therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

ethyl 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-17-14(16)13-8-10(2)15(11(13)3)9-12-6-5-7-18-12/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPSACSWHIBYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylate

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